Cas no 1044256-91-8 (3-Bromo-2-chloro-benzenemethanamine)

3-Bromo-2-chloro-benzenemethanamine is a versatile organic compound, offering distinct advantages in various chemical reactions. Its unique substitution pattern allows for effective substitution reactions, and its bromo and chloro groups provide electron-withdrawing properties that influence reactivity. The compound's purity and stability make it a reliable choice for synthetic chemistry applications.
3-Bromo-2-chloro-benzenemethanamine structure
1044256-91-8 structure
Product Name:3-Bromo-2-chloro-benzenemethanamine
CAS No:1044256-91-8
MF:C7H7BrClN
MW:220.494179964066
CID:2155126
Update Time:2025-06-24

3-Bromo-2-chloro-benzenemethanamine Chemical and Physical Properties

Names and Identifiers

    • (3-bromo-2-chlorophenyl)methanamine
    • 3-Bromo-2-chloro-benzenemethanamine
    • 3-Bromo-2-chlorobenzylamine
    • YHAIHXQAESJVGO-UHFFFAOYSA-N
    • Inchi: 1S/C7H7BrClN/c8-6-3-1-2-5(4-10)7(6)9/h1-3H,4,10H2
    • InChI Key: YHAIHXQAESJVGO-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1Cl)CN

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 110
  • Topological Polar Surface Area: 26

3-Bromo-2-chloro-benzenemethanamine Security Information

3-Bromo-2-chloro-benzenemethanamine Pricemore >>

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Additional information on 3-Bromo-2-chloro-benzenemethanamine

Professional Introduction to 3-Bromo-2-chloro-benzenemethanamine (CAS No. 1044256-91-8)

3-Bromo-2-chloro-benzenemethanamine, with the chemical formula C₇H₆BrClN, is a significant intermediate in the field of organic synthesis and pharmaceutical development. This compound, identified by its unique CAS number 1044256-91-8, has garnered attention due to its versatile applications in the synthesis of various bioactive molecules. The presence of both bromo and chloro substituents on the benzene ring, coupled with an amine functional group, makes it a valuable building block for constructing more complex chemical structures.

The< strong>3-Bromo-2-chloro-benzenemethanamine molecule exhibits a distinct electronic and steric environment that influences its reactivity in synthetic pathways. The bromo and chloro groups are electron-withdrawing, which can modulate the electron density on the aromatic ring and the amine nitrogen. This characteristic is particularly useful in directing specific reactions, such as nucleophilic aromatic substitution or cross-coupling reactions, which are fundamental in constructing heterocyclic compounds and biologically relevant scaffolds.

In recent years, there has been a growing interest in leveraging such halogenated aromatic amines for the development of novel pharmaceuticals. The< strong>3-Bromo-2-chloro-benzenemethanamine has been employed in the synthesis of various pharmacologically active agents, including kinase inhibitors and antimicrobial compounds. Its structural features allow for easy modification through further functionalization, enabling chemists to tailor properties such as solubility, bioavailability, and target specificity.

One of the most compelling aspects of< strong>3-Bromo-2-chloro-benzenemethanamine is its role in constructing complex molecular architectures. For instance, it has been utilized in the preparation of substituted anilines, which are key intermediates in the synthesis of dyes, agrochemicals, and pharmaceuticals. The amine group provides a nucleophilic site for further derivatization, while the halogen atoms serve as handles for cross-coupling reactions mediated by palladium or copper catalysts.

The< strong>CAS No. 1044256-91-8 compound has also found applications in medicinal chemistry research. Researchers have explored its utility in generating libraries of compounds for high-throughput screening (HTS) to identify potential drug candidates. The structural diversity introduced by bromo and chloro substituents allows for the creation of a wide range of derivatives with varying biological activities. This has led to several publications detailing novel analogs with enhanced pharmacological properties.

Recent advancements in synthetic methodologies have further highlighted the importance of< strong>3-Bromo-2-chloro-benzenemethanamine. Techniques such as transition-metal-catalyzed coupling reactions have enabled more efficient and selective transformations of this intermediate. For example, palladium-catalyzed cross-coupling reactions with aryl halides or organometallic reagents have been used to extend the molecular framework and introduce additional functional groups.

The< strong>CAS No. 1044256-91-8 compound's versatility extends to its use in polymer chemistry. Halogenated aromatic amines can act as monomers or cross-linking agents in the synthesis of advanced materials with tailored properties. These polymers may find applications in electronics, coatings, or biodegradable materials, showcasing the broad utility of< strong>3-Bromo-2-chloro-benzenemethanamine.

In conclusion, 3-Bromo-2-chloro-benzenemethanamine (CAS No.< strong>1044256-91-8) is a multifaceted compound with significant implications in organic synthesis and pharmaceutical development. Its unique structural features make it an invaluable intermediate for constructing complex molecules with diverse applications. As research continues to uncover new synthetic strategies and biological functions, this compound is poised to remain a cornerstone in modern chemical innovation.

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